3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
Description
3-Methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a structurally complex small molecule characterized by a benzo[f][1,4]oxazepin core fused with a tetrahydro ring system. This compound features a sulfonamide linker at the 7-position of the oxazepin ring, a 3-methyl substituent, and a 4-propoxybenzenesulfonamide moiety.
The molecular conformation and crystallographic data for this compound, if available, would likely be determined using software suites like SHELX or WinGX , which are industry standards for small-molecule crystallography. These tools enable precise analysis of bond lengths, angles, and intermolecular interactions critical for understanding structure-activity relationships (SAR).
Propriétés
IUPAC Name |
3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-10-26-18-8-6-16(12-14(18)2)28(24,25)21-15-5-7-19-17(13-15)20(23)22(3)9-11-27-19/h5-8,12-13,21H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWQPVPDBZQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities.
Mode of Action
Based on its structural similarity to imidazole derivatives, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Biochemical Pathways
Imidazole derivatives, which share structural similarities with this compound, have been reported to affect various biochemical pathways, including those involved in inflammation, tumor growth, and viral replication.
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine.
Activité Biologique
3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide (CAS Number: 922100-25-2) is a complex organic compound categorized under sulfonamides. Its unique structure, which includes a benzo[f][1,4]oxazepine core along with a propoxy group and sulfonamide moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of the compound is with a molecular weight of 276.33 g/mol. The structure features a fused benzene and oxazepine ring system that is characteristic of compounds with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 922100-25-2 |
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.33 g/mol |
Currently, the specific mechanism of action for 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide remains largely unexplored due to limited scientific literature. However, compounds with similar structural features often exhibit significant interactions with biological targets such as enzymes and receptors.
Biological Activity
Research indicates that compounds related to 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide have shown promise in various biological assays:
- Antimicrobial Activity : Sulfonamide derivatives are commonly known for their antibacterial properties. While specific studies on this compound are lacking, its structural similarity to known sulfonamides suggests potential antimicrobial effects.
-
Neuroprotective Effects : Compounds featuring the benzo[f][1,4]oxazepine core have been investigated for neuroprotective properties. For instance:
- Case Study : A study on related oxazepine derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis.
-
Anticancer Potential : Similar compounds have been evaluated for anticancer activity:
- Case Study : Benzothiazole derivatives have shown promising anticancer effects in vitro and in vivo models.
Comparative Analysis
To better understand the potential biological activity of 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | Contains a similar oxazepine core | Potentially neuroprotective |
| Sulfanilamide | Classic sulfonamide structure | Antibacterial properties |
| Benzothiazole derivatives | Heterocyclic framework | Anticancer and antimicrobial activities |
Future Research Directions
Given the promising structural characteristics of 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide and its potential applications in medicine:
- In vitro Studies : Conducting cell-based assays to investigate its cytotoxicity and mechanism of action.
- In vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance biological activity and reduce toxicity.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The most relevant structural analogue identified in the evidence is (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772) . While both compounds share a benzooxazepin core, key differences include:
Core Substitution Position: The target compound has a benzo[f] fused ring system, whereas GSK2982772 features a benzo[b] configuration.
Substituent Groups :
- The target compound includes a sulfonamide linker and 4-propoxybenzenesulfonamide group, which may enhance hydrogen-bonding interactions with polar residues in enzymatic pockets.
- GSK2982772 contains a triazole carboxamide and benzyl group, favoring hydrophobic interactions and π-stacking.
Physicochemical Properties
Implications of Structural Differences
- Benzo[f] vs. In contrast, the benzo[b] isomer in GSK2982772 may favor deeper hydrophobic pocket penetration.
- Sulfonamide vs. Triazole Carboxamide : The sulfonamide group’s strong hydrogen-bonding capacity could enhance target selectivity, while the triazole carboxamide in GSK2982772 offers rigidity and metabolic stability.
Méthodes De Préparation
Formation of the Schiff Base Intermediate
Reaction of 4-aminoacetophenone with 2-hydroxybenzaldehyde in ethanol under reflux in the presence of glacial acetic acid yields the corresponding Schiff base. This intermediate is critical for subsequent cyclization.
Reaction Conditions :
- Solvent : Ethanol (absolute)
- Catalyst : Glacial acetic acid (2 drops)
- Temperature : Reflux at 78°C
- Time : 20 hours
The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate:toluene (1:4) as the mobile phase.
Cyclization to the Benzo[f]Oxazepine Ring
The Schiff base undergoes cyclization with glycine in ethanol to form the 1,4-oxazepine ring. Phthalic anhydride in toluene facilitates the formation of the lactam structure (5-oxo group).
Key Mechanistic Insight :
- Glycine acts as a nucleophile, attacking the imine carbon.
- Intramolecular cyclization is driven by the electron-withdrawing effect of the phthalic anhydride, forming the seven-membered ring.
Characterization Data :
- FT-IR : Lactam C=O stretch at 1653–1762 cm⁻¹.
- ¹H NMR : Multiplet signals at δ 7.6–8.1 ppm (aromatic protons), singlet at δ 7.3–7.9 ppm (oxazepine ring proton).
Synthesis of 3-Methyl-4-Propoxybenzenesulfonamide
The sulfonamide moiety is prepared via a sulfonation reaction followed by nucleophilic substitution.
Sulfonation of 3-Methyl-4-Propoxybenzene
Using DABSO (dabco·SO₂) as a sulfur dioxide surrogate, the sulfonyl group is introduced via reaction with an organomagnesium reagent.
General Procedure :
- Sulfinate Formation :
- Sulfonyl Chloride Synthesis :
- Sulfonamide Formation :
Optimization Notes :
- Secondary amines (e.g., morpholine) require triethylamine (Et₃N) as a base.
- Yields range from 32% to 83%, depending on the organometallic reagent’s steric and electronic properties.
Characterization Data :
Coupling of the Benzo[f]Oxazepin-7-Amine and Sulfonamide
The final step involves coupling the benzo[f]oxazepin-7-amine with 3-methyl-4-propoxybenzenesulfonyl chloride.
Reaction Mechanism
The sulfonyl chloride reacts with the primary amine group of the benzooxazepine core in a nucleophilic acyl substitution, forming the sulfonamide bond.
Conditions :
- Solvent : Dry THF or dichloromethane
- Base : Triethylamine (1.5 equiv) to scavenge HCl
- Temperature : Room temperature
- Time : 30 minutes
Yield Optimization :
- Excess sulfonyl chloride (1.2 equiv) ensures complete conversion of the amine.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity achieved using a C18 column and acetonitrile:water (70:30) mobile phase.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including cyclization of the benzoxazepine core and sulfonamide coupling. Key steps include:
- Oxazepine ring formation : Cyclization under acidic or basic conditions, with temperature control (e.g., 80–100°C) to avoid side products.
- Sulfonamide coupling : Reaction of the oxazepine intermediate with 4-propoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical confirmation via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR is essential .
Q. How is the structural integrity of the compound validated?
- Spectroscopic methods : ¹H NMR (confirming propoxy chain integration and methyl group multiplicity) and ¹³C NMR (verifying carbonyl and sulfonamide carbons).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 433.18).
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry of the oxazepine ring and sulfonamide orientation .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : Predicted ~3.2 (via computational tools), indicating moderate lipophilicity.
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS pH 7.4); requires DMSO or PEG-400 for in vitro studies.
- Stability : Susceptible to hydrolysis at the sulfonamide bond under strongly acidic/basic conditions. Store at –20°C in anhydrous form .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Apply Design of Experiments (DoE) methodologies:
- Variables : Temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometry of sulfonyl chloride.
- Response surface modeling : Identify optimal conditions (e.g., 1.2 equiv sulfonyl chloride, 90°C in DMF, 12 hr reaction time) to maximize yield (>75%) and minimize impurities like unreacted oxazepine or over-sulfonated derivatives.
- Validation : Use LC-MS to track reaction progress and quantify byproducts .
Q. What computational strategies predict biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases or GPCRs, leveraging the sulfonamide’s known affinity for ATP-binding pockets.
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to evaluate binding free energy (ΔG).
- SAR analysis : Compare with analogs (Table 1) to identify critical substituents (e.g., propoxy chain enhances membrane permeability vs. shorter alkoxy groups) .
Table 1 : Structural analogs and key properties
| Compound | Substituent | LogP | IC50 (Target X) |
|---|---|---|---|
| 4-ethoxy analog | Ethoxy | 2.9 | 12 nM |
| 3-methyl analog (this compound) | Propoxy | 3.2 | 8 nM |
| 4-fluorophenyl analog | Fluorine | 2.7 | 25 nM |
Q. How to resolve contradictions in biological activity data across studies?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).
- Metabolic interference : Test stability in liver microsomes (e.g., human S9 fraction) to rule out rapid degradation masking true activity.
- Orthogonal validation : Confirm hits via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis in HeLa cells) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Continuous flow chemistry : Enhances reproducibility for cyclization steps (residence time 30 min, 100°C).
- In-line purification : Couple reactors with scavenger resins (e.g., QuadraPure™) to remove excess sulfonyl chloride.
- Process analytical technology (PAT) : Use FTIR probes to monitor reaction endpoints and avoid over-reaction .
Methodological Notes
- Experimental rigor : Include triplicate measurements ± SEM in publications and disclose raw data in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
